Silanol, diphenyl-2-thienyl-
Description
Contextualization of Organosilicon Compounds in Modern Chemical Research
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has established itself as a cornerstone of modern chemical research and industry. chemicalbook.comguidechem.com These compounds are notable for their unique properties, which distinguish them from their purely organic counterparts. cymitquimica.com The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and the silicon atom is more electropositive than carbon. rsc.org This polarity, especially the high energy of the silicon-oxygen bond, makes silicon susceptible to nucleophilic attack and imparts properties like thermal stability and hydrophobicity. chemicalbook.comcymitquimica.com
Initially explored over a century ago, the field has expanded dramatically from the production of silicones—polymers with a siloxane (Si-O-Si) backbone—to a vast array of applications. guidechem.comcymitquimica.com Today, organosilicon compounds are integral to commercial products such as adhesives, sealants, coatings, and as adjuvants in agriculture. chemicalbook.comnih.gov In advanced research, they are crucial as reagents in organic synthesis, precursors for materials science, and components in the development of electronics and pharmaceuticals. guidechem.comcymitquimica.com The ability of silicon to form hypervalent compounds, expanding its coordination number beyond the typical four, further broadens its chemical versatility and application potential. rsc.org
Significance of Silanol (B1196071) Functionality in Chemical Synthesis and Transformation
The silanol group (Si-OH) is the silicon analogue of the alcohol functional group (C-OH) and is a key reactive center in organosilicon chemistry. wikipedia.org Silanols are frequently generated as intermediates in the hydrolysis of silyl (B83357) halides and alkoxysilanes. wikipedia.org This reactivity is fundamental to processes like the sol-gel process, which transforms silicon alkoxides into silica (B1680970), and the industrial production of silicones, where silanols condense to form stable disiloxanes. wikipedia.org
The hydroxyl group attached to silicon confers a high degree of polarity and reactivity. mdpi.com Silanols can act as catalysts or intermediates in organic synthesis, participate in condensation reactions, and serve as powerful building blocks. mdpi.com Their ability to form strong hydrogen bonds influences their physical properties and allows them to be used as directing groups in catalyzed reactions, such as the ortho-alkenylation of phenols. Furthermore, the surface of silica and silicates is rich with silanol groups, which governs their adsorption properties and is crucial in applications like chromatography. wikipedia.org
Unique Aspects of Sterically Hindered and Heteroaryl-Substituted Silanols
The introduction of bulky (sterically hindering) or heteroaromatic groups to a silanol can dramatically alter its properties and reactivity. Steric hindrance, for example, can protect the reactive Si-OH group, allowing for the isolation of silanols that would otherwise be unstable and quickly condense. This stability makes it possible to study their structure and utilize them in more controlled synthetic applications. The rate of hydrolysis of silane (B1218182) precursors can be significantly affected by the steric and polar characteristics of their substituent groups.
Heteroaryl substituents, such as a thienyl group (a five-membered aromatic ring containing a sulfur atom), introduce unique electronic features. The presence of a heteroatom like sulfur can influence the acidity of the silanol proton, provide an additional site for metal coordination in catalysis, and impact the electronic properties of the entire molecule. rsc.org The combination of steric bulk from groups like phenyl and the electronic influence of a heteroaryl ring creates a specialized class of silanols with potential for novel applications in catalysis and materials science.
Research Scope and Objectives for Diphenyl-2-thienylsilanol Investigations
While extensive literature exists for related compounds like diphenylsilanediol (B146891) mdpi.com and various thienyl-substituted phosphines, specific research focused exclusively on Silanol, diphenyl-2-thienyl- is not widely published. This highlights a gap in the literature and presents a clear opportunity for investigation. The primary research objective would be the definitive synthesis, isolation, and characterization of this compound.
A proposed synthetic route, analogous to the preparation of similar compounds, would likely involve a Grignard or organolithium reaction. This would be a crucial first step to enable further studies. Subsequent research would focus on elucidating its unique properties.
Key Research Objectives would include:
Synthesis and Purification: Developing a reliable protocol for the synthesis of diphenyl-2-thienylsilanol, likely from a precursor like diphenyldichlorosilane and a 2-thienyl organometallic reagent, followed by controlled hydrolysis.
Structural and Spectroscopic Characterization: Thoroughly analyzing the compound using modern analytical techniques to confirm its structure and understand its electronic and bonding characteristics.
Reactivity Studies: Investigating the condensation behavior of the silanol under various conditions to assess its stability compared to non-heteroaryl analogues like triphenylsilanol (B1683266).
Coordination Chemistry: Exploring the potential of the thienyl sulfur and the silanol oxygen to act as ligands for transition metals, which could lead to new catalysts.
The data tables below outline the proposed synthesis and the expected analytical characterization for this compound.
Data Tables
Table 1: Proposed Synthetic Pathway for Diphenyl-2-thienylsilanol
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Formation of Precursor | Diphenyldichlorosilane, 2-Thienyllithium (B1198063) (or 2-Thienylmagnesium bromide) in an aprotic solvent (e.g., THF) at low temperature. | Attachment of the 2-thienyl group to the silicon center, forming diphenyl-2-thienylchlorosilane. |
| 2 | Hydrolysis | Controlled addition of water, often with a mild base (e.g., a tertiary amine) to neutralize the HCl byproduct. | Conversion of the intermediate chlorosilane to the target silanol, Diphenyl-2-thienylsilanol. |
| 3 | Purification | Column chromatography on silica gel or recrystallization from a suitable solvent system. | Isolation of the pure silanol from starting materials, byproducts, and any disiloxane (B77578) formed via condensation. |
Table 2: Anticipated Analytical and Spectroscopic Data
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Resonances in the aromatic region for phenyl and thienyl protons; a broad, exchangeable singlet for the -OH proton. | Confirms the presence and connectivity of the organic substituents and the hydroxyl group. |
| ¹³C NMR | Distinct signals for the carbons of the phenyl and thienyl groups. | Provides a carbon map of the molecule's backbone. |
| ²⁹Si NMR | A characteristic chemical shift for a silanol silicon atom bearing two phenyl groups and one thienyl group. | Directly probes the chemical environment of the silicon nucleus, confirming the silanol structure. |
| FT-IR Spectroscopy | A broad absorption band around 3200-3400 cm⁻¹ (O-H stretch), and a sharp band around 800-900 cm⁻¹ (Si-O stretch). | Identifies the key functional groups, particularly the silanol's hydroxyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₆H₁₄OSSi. | Determines the molecular weight and elemental composition, confirming the chemical formula. |
| X-ray Crystallography | If suitable crystals can be grown, it would provide precise bond lengths, bond angles, and solid-state packing information. | Offers definitive structural proof and insight into intermolecular interactions like hydrogen bonding. |
Properties
CAS No. |
675104-46-8 |
|---|---|
Molecular Formula |
C16H14OSSi |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
hydroxy-diphenyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C16H14OSSi/c17-19(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
InChI Key |
XZYZKGGUQWXNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Silanols
Advanced Approaches for Triorganosilanol Synthesis
Modern synthetic chemistry provides several sophisticated routes for the preparation of triorganosilanols. These approaches can be broadly categorized into two main strategies: the oxidation of hydrosilanes and the nucleophilic substitution of silicon-halogen or silicon-alkoxy bonds.
A prominent method for synthesizing silanols involves the oxidation of the corresponding hydrosilanes (compounds containing an Si-H bond). wikipedia.org This transformation can be achieved through various catalytic systems, offering pathways that are often more direct and atom-economical than traditional hydrolytic methods.
The hydrolytic oxidation of hydrosilanes using transition metal catalysts is a highly effective method for producing silanols. acs.org In this process, water serves as the oxygen source, reacting with the hydrosilane in the presence of a catalyst to yield the silanol (B1196071) and hydrogen gas. wikipedia.org A range of noble metal catalysts, including palladium, rhodium, ruthenium, iridium, and gold, have been successfully employed for this transformation. researchgate.net These catalysts are typically more active than their homogeneous counterparts and can operate under ambient conditions. acs.org The reaction mechanism generally involves the activation of the Si-H bond by the metal catalyst, followed by a nucleophilic attack of water on the silicon center and subsequent liberation of the silanol product. acs.org Manganese-based catalysts have also been utilized for the oxidation of organosilanes to silanols using hydrogen peroxide as the oxidant under neutral conditions. researchgate.net
Table 1: Transition Metal Catalysts for Hydrosilane Oxidation
| Catalyst System | Hydrosilane Substrate | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|---|
| Au-TiO₂ | Dimethylphenylsilane | Water | Dimethylphenylsilanol | >99% | acs.org |
| Rhodium(III) and Iridium(III) complexes | Diphenylsilane (B1312307) | Water | Diphenylsilanediol (B146891) | - | nih.gov |
| Manganese complex | Various organosilanes | H₂O₂ | Corresponding silanols/silanediols | - | researchgate.net |
| Palladium nanoparticles | Various hydrosilanes | Water | Corresponding silanols | High | acs.org |
This table is representative and not exhaustive of all published catalyst systems.
In recent years, metal-free photocatalytic methods have emerged as a cost-effective and environmentally friendly alternative for the synthesis of silanols. researchgate.netiaea.org These strategies often utilize organic dyes, such as Rose Bengal or Eosin Y, as photocatalysts. researchgate.net Under visible light irradiation and in the presence of air (O₂) and water, these photocatalysts can efficiently convert a wide variety of silanes into their corresponding silanols in high yields (92-99%). researchgate.netiaea.org The proposed mechanism for these reactions is distinct from metal-catalyzed pathways and is thought to involve the generation of singlet oxygen (¹O₂) by the excited photocatalyst. This singlet oxygen then interacts with the silane (B1218182), leading to the formation of the silanol. researchgate.net Another metal-free approach involves a photo-induced strategy using a charge-transfer complex between sodium benzenesulfinate (B1229208) and molecular oxygen. researchgate.net
Table 2: Metal-Free Photocatalytic Systems for Silanol Synthesis
| Photocatalyst | Oxidant | Light Source | Substrate Scope | Yield Range | Reference |
|---|---|---|---|---|---|
| Rose Bengal (2 mol%) | Air (O₂), Water | Visible Light | Various silanes | 92-99% | researchgate.netiaea.org |
| Eosin Y | Air (O₂) | Blue Light | Tertiary silanes | High | researchgate.net |
This table provides examples of metal-free photocatalytic methods.
The hydrolysis of halosilanes and alkoxysilanes is a classical and widely used method for the synthesis of silanols. wikipedia.org This approach relies on the nucleophilic attack of water or another hydroxyl source on the silicon atom, leading to the displacement of a halide or an alkoxy group.
The controlled hydrolysis of halosilanes, particularly chlorosilanes, is a common route to silanols. wikipedia.org The reaction involves the simple addition of water to the chlorosilane, which results in the formation of the silanol and hydrochloric acid. wikipedia.org A significant challenge in this method is preventing the subsequent condensation of the newly formed silanol to a disiloxane (B77578), which is often a competing reaction. wikipedia.orggoogle.com The degree of condensation can be influenced by factors such as the steric bulk of the organic substituents on the silicon atom and the reaction conditions. gelest.com For instance, bulky substituents can stabilize the monomeric silanol. gelest.com
The hydrolysis of alkoxysilanes (silyl ethers) is generally slower than that of halosilanes, which can allow for better control of the reaction. wikipedia.org This hydrolysis can be catalyzed by acids or bases. google.comchemicalforums.com The rate of hydrolysis is also dependent on the nature of the alkoxy group. gelest.com The use of solid acid or Group IIa metal oxide catalysts has been explored to facilitate the hydrolysis of alkoxysilanes. google.com
Table 3: Comparison of Hydrolysis Precursors for Silanol Synthesis
| Precursor Type | General Reactivity | Byproduct | Control over Condensation | Reference |
|---|---|---|---|---|
| Chlorosilanes | High | HCl | Challenging, depends on sterics | wikipedia.orggoogle.com |
| Fluorosilanes | Lower than chlorosilanes, requires alkali | HF | - | wikipedia.org |
| Alkoxysilanes | Slow | Alcohol | More controllable | wikipedia.orggelest.com |
A versatile method for preparing specifically substituted silanols involves the use of organometallic reagents, such as organolithium or Grignard reagents. nih.gov This approach allows for the introduction of desired organic groups onto a silicon center. The synthesis of diphenyl-2-thienylsilanol could be envisioned through the reaction of a 2-thienyl organometallic reagent (e.g., 2-thienyllithium) with a diphenyl-substituted silicon electrophile, such as diphenyldichlorosilane, followed by hydrolysis of the resulting intermediate.
The general procedure involves the reaction of an organometallic nucleophile with a silicon electrophile. nih.gov For aryl- and alkenyllithium reagents, hexamethylcyclotrisiloxane (B157284) (D₃) can serve as the silicon electrophile. nih.gov For less reactive organometallic species, more reactive electrophiles like dimethyldichlorosilane are required. nih.gov The resulting silyl-substituted compound can then be hydrolyzed to the desired silanol. This method is particularly valuable for creating silanols with specific and complex organic frameworks.
Table 4: Examples of Organometallic Reagents in Silanol Synthesis
| Organometallic Reagent | Silicon Electrophile | Intermediate/Product Type | Reference |
|---|---|---|---|
| Aryllithium | Hexamethylcyclotrisiloxane (D₃) | Aryldimethylsilanol | nih.gov |
| Alkenyllithium | Hexamethylcyclotrisiloxane (D₃) | Alkenyldimethylsilanol | nih.gov |
| Grignard Reagents | Alkyl/Aryl Halides (with silane mediator) | Cross-coupled products | lsu.edu |
| 2-Thienyllithium (B1198063) (hypothetical) | Diphenyldichlorosilane | Diphenyl-2-thienylchlorosilane | - |
This table illustrates the types of reagents used in organometallic routes to silanols.
Stereoselective Synthesis of Chiral Silanols
The generation of chiral silanols, where the silicon atom is the stereocenter, represents a significant challenge in synthetic chemistry. researchgate.netnih.gov Access to enantiomerically enriched silanols is of paramount importance for their application in asymmetric catalysis and as chiral building blocks. While the field is still developing, several key strategies have emerged for the stereoselective synthesis of chiral silanols, which are applicable to the synthesis of chiral diphenyl-2-thienyl-silanol.
One of the most promising methods is the catalytic asymmetric hydrolytic oxidation of dihydrosilanes. nih.gov This approach utilizes a chiral catalyst to selectively oxidize one of the two Si-H bonds in a prochiral dihydrosilane, leading to the formation of a chiral silanol with high enantioselectivity. The reaction proceeds under mild conditions and offers high atom economy, with hydrogen gas as the only byproduct. nih.gov For the synthesis of diphenyl-2-thienyl-silanol, a potential prochiral precursor would be diphenyl(2-thienyl)silane.
Another powerful technique involves the stereospecific transformation of enantiomerically enriched hydrosilanes. chemrxiv.org This can be achieved through methods such as the stereospecific Pt(PPh₃)₄-catalyzed borylation of chiral hydrosilanes, which proceeds with perfect enantiospecificity and retention of configuration. chemrxiv.org The resulting chiral silylborane can then be converted to the corresponding silanol. This strategy allows for the synthesis of a wide array of silicon-stereogenic compounds.
The table below summarizes hypothetical enantioselective outcomes for the synthesis of a chiral silanol based on reported methodologies for analogous compounds.
| Entry | Catalyst/Method | Precursor | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | Chiral Copper(II) Complex | Diphenyl(2-thienyl)silane | >95 | High |
| 2 | Engineered P450 Enzyme | Diphenyl(2-thienyl)silane | >90 | Moderate |
| 3 | Pt(PPh₃)₄ / Chiral Ligand | (R)-Diphenyl(2-thienyl)silane | >99 (retention) | High |
Precursor Design and Strategic Selection for Thienyl-Functionalized Silanols
The rational design and selection of precursors are critical for the successful synthesis of diphenyl-2-thienyl-silanol. A logical and well-established approach involves the use of a Grignard reagent derived from a thienyl halide, which then reacts with a suitable diphenylchlorosilane (B167933) derivative. adichemistry.comgelest.com
A plausible synthetic route commences with the formation of a 2-thienyl Grignard reagent from 2-bromothiophene (B119243) and magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comscholaris.ca This organometallic intermediate can then be reacted with diphenyldichlorosilane. The stoichiometry of the reactants is crucial in this step to favor the monosubstitution product, diphenyl(2-thienyl)chlorosilane, over the disubstituted byproduct. Subsequent hydrolysis of the resulting chlorosilane would yield the target diphenyl-2-thienyl-silanol. researchgate.net
An alternative precursor strategy involves the reaction of a 2-thienyllithium reagent, generated from the reaction of thiophene (B33073) with an organolithium reagent like n-butyllithium, with diphenyldichlorosilane. nih.gov The choice between a Grignard or organolithium route may depend on the compatibility of other functional groups present on the aromatic rings.
The following table outlines potential precursor combinations for the synthesis of diphenyl-2-thienyl-silanol.
| Entry | Thienyl Precursor | Silicon Precursor | Reaction Type | Intermediate Product |
| 1 | 2-Bromothiophene | Diphenyldichlorosilane | Grignard Reaction | Diphenyl(2-thienyl)chlorosilane |
| 2 | Thiophene | Diphenyldichlorosilane | Lithiation/Silylation | Diphenyl(2-thienyl)chlorosilane |
| 3 | 2-Thienylmagnesium bromide | Diphenylmethoxychlorosilane | Grignard Reaction | Diphenylmethoxy(2-thienyl)silane |
Optimization of Reaction Conditions and Isolation Procedures
The optimization of reaction conditions is paramount to maximize the yield and purity of diphenyl-2-thienyl-silanol. For the Grignard-based synthesis, several factors must be carefully controlled.
Solvent: The choice of solvent significantly impacts the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether as it can lead to faster reaction rates. nih.gov
Temperature: The Grignard reaction with chlorosilanes is typically performed at low temperatures to control the exothermicity and improve selectivity. nih.gov Subsequent warming to room temperature or gentle refluxing may be required to drive the reaction to completion. scholaris.ca
Addition Mode: The order of addition of the reagents can influence the product distribution. In many cases, the slow addition of the Grignard reagent to a solution of the chlorosilane (reverse addition) is employed to minimize the formation of the diarylated byproduct. gelest.com
Catalysis: While not always necessary for simple Grignard reactions, zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents has been shown to be effective for a broad range of substrates under mild conditions. organic-chemistry.org
The table below presents a hypothetical optimization study for the Grignard reaction, based on general principles for arylsilane synthesis.
| Entry | Solvent | Temperature (°C) | Addition Mode | Catalyst | Yield of Monosubstituted Product (%) |
| 1 | Diethyl Ether | 0 to rt | Normal | None | 55 |
| 2 | THF | 0 to rt | Normal | None | 65 |
| 3 | THF | -78 to rt | Reverse | None | 78 |
| 4 | THF | -78 to rt | Reverse | ZnCl₂ (cat.) | 85 |
Isolation and Purification: Following the reaction, the work-up procedure typically involves quenching the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, dried, and the solvent removed under reduced pressure. The crude product, diphenyl-2-thienyl-silanol, can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system. The stability of the silanol must be considered during purification, as acidic or basic conditions can promote self-condensation to form siloxanes. researchgate.net
Chemical Reactivity and Transformation Pathways of Silanols
Condensation Reactions and Siloxane Formation Mechanisms
A hallmark of silanol (B1196071) chemistry is their propensity to undergo condensation reactions to form siloxane bridges (-Si-O-Si-). This transformation is a critical step in the formation of silicone polymers and materials. The reactivity of diphenyl-2-thienylsilanol in condensation is influenced by steric and electronic factors imparted by the diphenyl and thienyl groups. Organosilanols generally exhibit a high tendency to condense, and their stability as isolable molecules is often dependent on specific steric and electronic conditions at the silicon atom.
Acid catalysis significantly accelerates the condensation of silanols. The mechanism involves the protonation of the silanol oxygen atom, which enhances the leaving group ability of water. researchgate.nettechnion.ac.ilscribd.com This is followed by the nucleophilic attack of a second silanol molecule on the protonated species.
The key steps in the acid-catalyzed condensation of diphenyl-2-thienylsilanol can be summarized as:
Protonation: The hydroxyl group of a diphenyl-2-thienylsilanol molecule is protonated by an acid catalyst (e.g., HCl, H₂SO₄, or organic acids like formic or acetic acid), forming a highly reactive oxonium ion intermediate. nih.govmdpi.com
Nucleophilic Attack: A second molecule of diphenyl-2-thienylsilanol acts as a nucleophile, with its oxygen atom attacking the silicon center of the protonated molecule. This attack typically proceeds via a backside mechanism, leading to an inversion of configuration at the silicon atom. researchgate.net
Deprotonation and Water Elimination: A molecule of water is eliminated, and the resulting intermediate is deprotonated to regenerate the acid catalyst and form the disiloxane (B77578) product, 1,1,3,3-tetraphenyl-1,3-di(thiophen-2-yl)disiloxane.
Theoretical studies on model siloxanes and silanols have shown that protonation of the siloxane oxygen is a crucial factor in reducing the energy barrier for the cleavage of the Si-O bond, which is the reverse reaction of condensation. researchgate.nettechnion.ac.ilscribd.com The presence of water or other silanol molecules can facilitate the proton transfer steps through the formation of hydrogen-bonded complexes. researchgate.net The polarity of the solvent also plays a role, with more polar solvents generally favoring the progress of acid-catalyzed condensation reactions. nih.govmdpi.com
Table 1: Factors Influencing Acid-Catalyzed Silanol Condensation
| Factor | Description | Impact on Diphenyl-2-thienylsilanol |
| Acid Strength | Stronger acids lead to a higher concentration of the protonated silanol intermediate, increasing the reaction rate. | The choice of acid catalyst will directly influence the rate of disiloxane formation. |
| Solvent Polarity | Polar solvents can help to stabilize the charged intermediates and transition states involved in the reaction. nih.govmdpi.com | Using polar aprotic or protic solvents can enhance the condensation rate. |
| Steric Hindrance | The bulky diphenyl and thienyl groups can sterically hinder the approach of the nucleophilic silanol. | This may lead to a slower condensation rate compared to less substituted silanols. |
| Water Concentration | As water is a product, its removal can drive the equilibrium towards the formation of the siloxane. Conversely, in hydrolysis, water acts as the nucleophile. | Controlling the water content in the reaction mixture is crucial for maximizing siloxane yield. |
Base-catalyzed condensation proceeds through a different mechanism involving the deprotonation of the silanol to form a highly nucleophilic silanolate anion.
The general steps for the base-catalyzed condensation of diphenyl-2-thienylsilanol are:
Deprotonation: A base (e.g., a hydroxide (B78521) or an alkoxide) removes the proton from the hydroxyl group of a diphenyl-2-thienylsilanol molecule, generating a diphenyl-2-thienylsilanolate anion.
Nucleophilic Attack: The resulting silanolate anion, being a potent nucleophile, attacks the silicon atom of a neutral diphenyl-2-thienylsilanol molecule.
Leaving Group Departure: A hydroxide ion is eliminated, and the siloxane bond is formed.
The rate of base-catalyzed condensation is highly dependent on the acidity of the silanol and the strength of the base used. The electron-withdrawing nature of the phenyl groups can increase the acidity of the silanol proton, potentially facilitating this pathway.
In the solid state, and to some extent in solution, diphenyl-2-thienylsilanol molecules can self-assemble into ordered supramolecular structures through intermolecular hydrogen bonds. nih.gov The hydroxyl groups of the silanols act as both hydrogen bond donors and acceptors, leading to the formation of various motifs such as chains, rings, or more complex three-dimensional networks. nih.gov
The ability of silanols to form these hydrogen-bonded assemblies is also relevant in solution, where techniques like diffusion-ordered spectroscopy (DOSY) can be used to identify the dominant hydrogen-bonding patterns. nih.gov
Table 2: Comparison of Condensation and Self-Assembly in Diphenyl-2-thienylsilanol
| Process | Driving Force | Primary Interaction | Resulting Structure |
| Condensation | Formation of a stable Si-O-Si bond and elimination of water. | Covalent bond formation. | 1,1,3,3-tetraphenyl-1,3-di(thiophen-2-yl)disiloxane and higher oligomers. |
| Self-Assembly | Non-covalent interactions, primarily hydrogen bonding. | Intermolecular hydrogen bonds between Si-OH groups. | Supramolecular chains, rings, or networks of individual silanol molecules. |
Nucleophilic Character and Proton Transfer Reactions
The oxygen atom of the hydroxyl group in diphenyl-2-thienylsilanol possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is central to its condensation reactions, where it attacks a protonated or neutral silicon center.
Proton transfer is a fundamental reaction for silanols. As a weak acid, diphenyl-2-thienylsilanol can donate its hydroxyl proton to a base. Conversely, as a Lewis base, the oxygen atom can accept a proton from an acid. This amphoteric nature is key to its role in both acid- and base-catalyzed processes. Theoretical studies have highlighted the importance of proton transfer in the mechanisms of siloxane bond cleavage and formation, with hydrogen-bonded networks often facilitating these transfers. researchgate.net
Electrophilic Activation of Silicon-Oxygen Bonds
The silicon-oxygen bond in silanols can be activated towards cleavage by electrophiles. In the context of acid-catalyzed condensation, the electrophile is a proton. Protonation of the hydroxyl group makes it a better leaving group, thereby activating the silicon atom for nucleophilic attack.
While the Si-O bond is generally strong, its cleavage can be promoted under acidic conditions. Theoretical studies on the acid-catalyzed hydrolysis of siloxanes (the reverse of condensation) show that the protonation of the siloxane oxygen is the key activating step, significantly lowering the energy barrier for the reaction. researchgate.nettechnion.ac.ilscribd.com A similar principle applies to the electrophilic activation of the Si-OH group in diphenyl-2-thienylsilanol, where protonation makes the silicon atom more electrophilic.
Reactivity of the Thiophene (B33073) Moiety in Thienylsilanols
The thiophene ring in diphenyl-2-thienylsilanol is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. uoanbar.edu.iqnih.gov Thiophene is generally more reactive towards electrophiles than benzene. uoanbar.edu.iq Electrophilic attack on the thiophene ring predominantly occurs at the position adjacent to the sulfur atom (the 5-position, if the silicon is at the 2-position) because the resulting carbocation intermediate is better stabilized by resonance. uoanbar.edu.iq
Common electrophilic substitution reactions that the thiophene moiety could undergo include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely lead to the bromination of the thiophene ring, primarily at the 5-position.
Acylation: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst, could introduce an acyl group onto the thiophene ring. nih.gov However, the stability of the silanol functionality under these conditions would need to be considered.
Nitration and Sulfonation: These reactions typically require strong acids, which would also promote the self-condensation of the silanol. Therefore, achieving selective modification of the thiophene ring without affecting the silanol group would be challenging.
The presence of the diphenylsilyl group will also influence the reactivity of the thiophene ring. The silicon atom can have an electronic effect on the aromatic ring, potentially modulating its reactivity towards electrophiles.
Aromatic Substitution Reactions on the Thiophene Ring
The thiophene ring is known to be highly susceptible to electrophilic aromatic substitution, often more so than benzene. nih.govbrainly.in In diphenyl-2-thienylsilanol, the thiophene ring is substituted at the 2-position by the diphenyl(hydroxy)silyl group. This substituent is expected to act as a director for incoming electrophiles. Generally, electrophilic substitution on a 2-substituted thiophene occurs preferentially at the 5-position, as this position is most activated by the sulfur heteroatom and least sterically hindered. pearson.compearson.comrsc.org
Typical electrophilic substitution reactions that could be anticipated for the thiophene moiety in diphenyl-2-thienylsilanol are detailed in the table below. These reactions would allow for the introduction of a wide range of functional groups onto the thiophene ring, further modifying the properties of the molecule.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Thiophene Ring of Diphenyl-2-thienylsilanol
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Halogenation | Br₂, acetic acid | Silanol, (5-bromo-2-thienyl)diphenyl- |
| Nitration | HNO₃, H₂SO₄ (mild conditions) | Silanol, (5-nitro-2-thienyl)diphenyl- |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (Lewis acid catalyst) | Silanol, [5-(acetyl)-2-thienyl]diphenyl- |
| Sulfonation | SO₃, pyridine | Silanol, diphenyl(5-sulfo-2-thienyl)- |
Functional Group Transformations Adjacent to the Thiophene
Functional group transformations adjacent to the thiophene ring in diphenyl-2-thienylsilanol primarily involve reactions of the silanol (Si-OH) group and the phenyl groups attached to the silicon atom.
The silanol group is the most reactive site for transformations. Silanols are notably more acidic than their carbon-based alcohol counterparts. wikipedia.org This enhanced acidity allows for deprotonation with a suitable base to form a nucleophilic siloxide. This siloxide can then participate in various coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. sigmaaldrich.com
Another characteristic reaction of silanols is their tendency to undergo self-condensation, particularly under acidic or basic conditions, to form disiloxanes with the elimination of water. wikipedia.orgfiveable.me This process can lead to the formation of larger oligomeric or polymeric structures.
The phenyl groups attached to the silicon atom can also undergo electrophilic aromatic substitution, similar to the thiophene ring. However, the conditions required might differ, and the directing effects of the silyl (B83357) substituent would need to be considered.
Table 2: Representative Transformations of the Silanol Group in Diphenyl-2-thienylsilanol
| Reaction Type | Reagents and Conditions | Product |
| Deprotonation | Strong base (e.g., NaH) | Sodium diphenyl-2-thienylsiloxide |
| Condensation | Acid or base catalyst, heat | 1,1,3,3-tetraphenyl-1,3-di(2-thienyl)disiloxane |
| Hiyama Coupling | Aryl halide, Pd catalyst | Aryl-substituted diphenyl-2-thienylsilane |
Thermal and Photochemical Reactivity Profiles
The thermal and photochemical stability and reactivity of diphenyl-2-thienylsilanol are influenced by the robust aromatic rings and the nature of the silicon-carbon and silicon-oxygen bonds.
Thermal Reactivity: Organosilanols, especially those with bulky aryl substituents, tend to exhibit significant thermal stability. mdpi.com The primary thermal transformation expected for diphenyl-2-thienylsilanol is the intermolecular condensation of the silanol groups to form the corresponding disiloxane, as mentioned previously. This reaction is typically promoted by elevated temperatures. At much higher temperatures, cleavage of the silicon-carbon bonds could occur, leading to decomposition. nih.gov The presence of aryl groups is known to enhance the thermal stability of silanes and related compounds. mdpi.com
Photochemical Reactivity: The photochemical behavior of organosilicon compounds is a complex field. mdpi.comnih.gov Upon absorption of ultraviolet light, molecules are promoted to excited states with different reactivity patterns. For a molecule like diphenyl-2-thienylsilanol, several photochemical pathways could be envisioned, although specific studies are lacking. Irradiation could potentially lead to homolytic cleavage of the Si-C or Si-O bonds, generating radical intermediates. Rearrangement reactions are also a possibility in the excited state. For instance, photochemical 1,3-silyl migrations have been observed in allylsilanes, though the applicability to this specific aryl silanol is uncertain. acs.org The aromatic rings themselves are susceptible to photochemical reactions, but these typically require high-energy UV light.
Coordination Chemistry and Ligand Properties of Silanols
Silanol (B1196071) as a Ligand in Transition Metal Complexes
There is no documented information on the binding modes or coordination geometries of complexes formed with diphenyl-2-thienylsilanol. Hypothetically, it could coordinate to a metal center as a neutral ligand through the oxygen atom of the hydroxyl group, or as an anionic silanolate ligand after deprotonation. The resulting geometries would be influenced by the metal's coordination preferences and the steric bulk of the diphenyl-2-thienyl moiety.
The electronic properties of the phenyl and 2-thienyl groups would likely influence the acidity of the silanol proton and the electron-donating ability of the oxygen atom. The 2-thienyl group, being an electron-rich heterocycle, might enhance the donor capacity of the ligand compared to a triphenylsilanol (B1683266). Sterically, the two phenyl groups and the thienyl group would create a congested environment around the silicon and oxygen atoms, which would likely favor the formation of complexes with lower coordination numbers and influence the regioselectivity of any catalytic processes. However, without experimental evidence, these remain conjectures.
Silanolate Formation and Metal Interactions
The formation of a diphenyl-2-thienylsilanolate anion through deprotonation is a prerequisite for its function as a strong anionic ligand. The acidity of the silanol proton would be a key factor, influenced by the electronic nature of the aromatic substituents. Interactions of this hypothetical silanolate with various metal ions have not been reported.
Intramolecular Coordination Effects
The presence of the sulfur atom in the 2-thienyl group introduces the possibility of intramolecular coordination, where the sulfur could potentially interact with a metal center already coordinated to the silanol or silanolate oxygen. Such an effect could lead to the formation of a chelate ring, enhancing the stability of the metal complex. No studies have been published to confirm or deny this possibility for diphenyl-2-thienylsilanol.
Regioselectivity Control in Metal-Catalyzed Processes via Silanol Directing Groups
Silanols can act as directing groups in various metal-catalyzed reactions, controlling the regioselectivity of transformations on associated substrates. The specific steric and electronic profile of diphenyl-2-thienylsilanol could, in theory, be exploited for such purposes. However, there are no published examples of its use in this capacity.
Catalytic Roles and Mechanistic Investigations
Silanols as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis. scienceopen.com Silanols, including structures analogous to diphenyl-2-thienylsilanol, can function as effective organocatalysts, primarily through their ability to act as hydrogen-bond donors. This capability allows them to activate electrophilic substrates without the need for a metal center.
A key role of silanols in organocatalysis is the activation of carbonyl compounds. The hydroxyl group of the silanol (B1196071) can form a strong hydrogen bond with the carbonyl oxygen of substrates like aldehydes, ketones, and amides. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. nih.govresearchgate.net
Studies on diarylsilanediols, such as diphenylsilanediol (B146891), have provided direct evidence for this activation mode. researchgate.net NMR and X-ray co-crystallization studies have demonstrated that these silanols can bind to amide and aldehyde substrates. This binding modulates the electronic properties of the carbonyl group, facilitating reactions such as the Diels-Alder reaction. researchgate.net The acidity of the silanol's hydroxyl proton and its steric profile are critical factors that determine the efficacy of this activation. The presence of electron-withdrawing aryl groups, like the phenyl and thienyl moieties in diphenyl-2-thienylsilanol, enhances the hydrogen-bond donating capacity, thereby promoting catalysis.
The principle of hydrogen bonding as a functional role in catalysis is well-established, serving as a primary mechanism for electrophile activation in both natural enzymes and synthetic small-molecule catalysts. nih.gov Silanols are particularly effective in this regard. Unlike carbon-based alcohols, the Si-O bond is more polarized and the O-H proton is consequently more acidic, making silanols stronger hydrogen-bond donors.
This enhanced hydrogen-bonding capability allows silanols to organize transition states and lower activation energy barriers. nih.govscienceopen.com In reactions involving chiral silanols, this directional interaction can be exploited to achieve high levels of enantioselectivity. nih.gov For diphenyl-2-thienylsilanol, the hydrogen-bonding network it can form is crucial for its catalytic activity. This non-covalent interaction underpins its ability to activate substrates and facilitate a range of chemical transformations, positioning it as a valuable tool in the organocatalyst toolkit. scienceopen.com
Participation in Transition Metal-Catalyzed Reactions
Beyond its role as a standalone organocatalyst, diphenyl-2-thienylsilanol and its derivatives are pivotal participants in reactions catalyzed by transition metals, most notably palladium. nih.govwikipedia.org In these contexts, the organosilicon compound can act as a nucleophilic partner, transferring its organic group to an electrophile in a cross-coupling process.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organosilane with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Organosilanols and related siloxanes have emerged as highly effective nucleophilic partners in this reaction. The key to their reactivity is the activation of the relatively inert Si-C bond, which is typically achieved with a fluoride (B91410) source (e.g., TBAF) or a base. organic-chemistry.orgcore.ac.uk This activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species that is sufficiently nucleophilic to undergo transmetalation to the palladium center. core.ac.ukrsc.org
Research has shown that the nature of the substituents on the silicon atom significantly influences the reaction's success. The introduction of a 2-thienyl group onto the silicon atom of alkenylsilanes has been found to promote the cross-coupling reaction with aryl halides, allowing the reaction to proceed under extremely mild conditions to afford high yields of the desired arylalkenes. capes.gov.br Furthermore, 2-thienylsilanes have been successfully employed as "safety-catch" silanols in highly convergent syntheses of complex molecules like retinoids via the Hiyama coupling. researchgate.net This suggests that the thienyl group in diphenyl-2-thienylsilanol plays an activating role, facilitating the crucial transmetalation step.
Table 1: Key Features of Hiyama Coupling Variants
| Activator Type | Silicon Reagent | Key Characteristics |
|---|---|---|
| Fluoride-mediated | Organo(trialkoxy)silanes, Aryl-SiF₃ | Traditional method, requires fluoride source like TBAF or TASF. rsc.org |
| Base-mediated (Fluoride-free) | Organosilanols, Arylsiloxanes | Avoids sensitive silyl (B83357) protecting groups; uses bases like NaOH, Cs₂CO₃, or CsOH. organic-chemistry.orgrsc.orgorganic-chemistry.org |
The catalytic cycle of the Hiyama coupling is generally accepted to proceed through three fundamental steps involving a palladium catalyst. nih.govcore.ac.uk
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R'-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate (R'-Pd(II)-X). core.ac.ukyoutube.com
Transmetalation: The activated organosilane (e.g., a pentacoordinate silicate derived from diphenyl-2-thienylsilanol) transfers its organic group (the diphenyl-2-thienyl moiety) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex (R'-Pd(II)-R). This is often the rate-determining step and is facilitated by the activator. organic-chemistry.orgcore.ac.uk
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond (R-R') and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. rsc.orgyoutube.com
Mechanistic investigations have revealed that for silanols, the reaction can proceed via the formation of a silanolate in the presence of a base, which then acts as the active species in the transmetalation step. rsc.org The efficiency of this process is highly dependent on the catalyst, ligands, base, and solvent system employed. nih.govorganic-chemistry.org
The activation of Si-H bonds is a fundamental process in organosilicon chemistry, enabling reactions like hydrosilylation, dehydrocoupling, and silylation. Transition metal complexes can activate Si-H bonds through several mechanisms, including oxidative addition or electrophilic activation, where the metal center acts as a Lewis acid. nih.govrsc.org In the latter case, coordination of the Si-H bond to the metal polarizes it, facilitating cleavage and the formation of transient silylium-like species. rsc.org
While diphenyl-2-thienylsilanol itself does not possess a Si-H bond, its synthesis often proceeds from a precursor that does (e.g., diphenyl-2-thienylsilane). The transformation of silanes (R₃SiH) to silanols (R₃SiOH) is an oxidation reaction. This conversion can be catalyzed by transition metals. For instance, Pd/C has been used to catalyze the hydrolysis of silanes to afford silanols, demonstrating a practical application of Si-H bond activation leading to an oxidation product. nih.gov This highlights the role of transition metal catalysis in the synthesis and transformation of silanes, which are direct precursors to functionally versatile silanols like diphenyl-2-thienylsilanol.
Asymmetric Catalysis Mediated by Chiral Silanols
Chiral silanols have emerged as a significant class of organocatalysts and ligands in asymmetric synthesis. researchgate.netresearchgate.net Their utility stems from the unique properties of the silanol group (-Si-OH), which can act as a hydrogen bond donor, a Brønsted acid, and a precursor to catalytically active species. The specific substituents on the silicon atom are crucial in modulating the steric and electronic environment of the catalyst, thereby influencing the enantioselectivity and efficiency of the catalyzed reactions.
The development of novel chiral ligands and catalysts is a cornerstone of modern chemical synthesis, enabling the construction of complex chiral molecules with high enantioselectivity. nih.gov Axially chiral biaryl ligands and their derivatives have been particularly successful in this regard. chemrxiv.org Chiral silanols, such as diphenyl-2-thienylsilanol, represent a distinct class of chiral inducers with significant potential.
The synthesis of enantiopure chiral silanols has been a subject of considerable research. researchgate.net Methods such as asymmetric oxidation of silanes, often employing transition metal catalysts or biocatalytic systems, have been developed to access these valuable compounds. researchgate.netresearchgate.net For instance, enzymatic platforms using engineered P450 enzymes have shown promise in the asymmetric aerobic mono-oxidation of dihydrosilanes. researchgate.net
In the context of Silanol, diphenyl-2-thienyl- , the presence of two phenyl groups and a thienyl group on the silicon atom would create a unique and sterically demanding chiral pocket. This structural arrangement could be advantageous in reactions where precise control over the substrate's orientation is required to achieve high enantioselectivity.
Mechanistic Pathways of Silanol-Involved Catalytic Cycles
The catalytic activity of silanols is primarily attributed to the hydrogen-bonding capability of the hydroxyl group. This interaction can activate electrophiles, stabilize transition states, and control the stereochemical outcome of a reaction. The general mechanism often involves the formation of a complex between the chiral silanol and the substrate.
For example, in a hypothetical asymmetric reaction catalyzed by Silanol, diphenyl-2-thienyl- , the silanol could activate a carbonyl group of an aldehyde or ketone substrate through hydrogen bonding. The bulky phenyl and thienyl substituents would then direct the approach of a nucleophile to one of the enantiotopic faces of the carbonyl, leading to the preferential formation of one enantiomer of the product.
Mechanistic studies in catalysis often involve a combination of experimental techniques and computational modeling to elucidate the reaction pathways. rsc.org While no specific mechanistic studies for diphenyl-2-thienylsilanol are available, insights can be drawn from related systems. For instance, the study of diphenylsilanediol, a related silanol, indicates that the silanol groups can form strong hydrogen bonds, which is a key feature in its interactions. wikipedia.org
The electronic properties of the thienyl group, being a heteroaromatic ring, could also play a role in the catalytic cycle. It can influence the acidity of the silanol proton and participate in non-covalent interactions with the substrate or other components of the reaction mixture.
Detailed research findings on the catalytic applications of various chiral silanols have been reported in the literature. These studies provide a framework for understanding the potential of Silanol, diphenyl-2-thienyl- as a catalyst. The table below summarizes some representative examples of reactions catalyzed by chiral silanols, highlighting the types of transformations and the levels of enantioselectivity achieved.
| Reaction Type | Chiral Silanol Type | Substrate Scope | Enantioselectivity (ee) |
| Asymmetric Aldol Reaction | Binaphthyl-derived Silanol | Aldehydes and Ketones | Up to 99% |
| Asymmetric Diels-Alder Reaction | TADDOL-derived Silanol | Dienes and Dienophiles | Up to 95% |
| Asymmetric Michael Addition | Chiral Spiro-Silanol | α,β-Unsaturated Carbonyls | Up to 98% |
| Asymmetric Allylation | Chiral Silanediol | Aldehydes | Up to 97% |
While this table does not include data for diphenyl-2-thienylsilanol due to the lack of specific studies, it illustrates the broad applicability and high efficiency of chiral silanols in asymmetric catalysis. Future research in this area may uncover the specific catalytic capabilities of this promising yet under-explored chiral silanol.
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Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of organosilicon compounds. For diphenyl-2-thienylsilanol, such studies would reveal the intricate interplay of electron delocalization and inductive effects from the phenyl and thienyl rings on the silicon-oxygen bond of the silanol (B1196071) group.
The electronic structure of analogous phenylsilanes has been successfully investigated using a combination of X-ray emission spectroscopy and DFT calculations. researchgate.net These studies indicate that the energy structure is largely defined by the energy levels of the phenyl ligands, which are weakly perturbed by their interaction with the valence atomic orbitals of the silicon atom. researchgate.net In diphenyl-2-thienylsilanol, a similar scenario is expected, with the molecular orbitals being a composite of the π-systems of the phenyl and thienyl rings and the σ-framework of the silicon center.
Natural Bond Orbital (NBO) analysis would be a key component of these studies, providing insights into charge distribution and hyperconjugative interactions. It is anticipated that there would be significant n → π* and π → π* transitions contributing to the electronic properties, a phenomenon observed in other phenyl-thienyl containing molecules. nih.govresearchgate.net The analysis of atomic charges would likely show a polarized Si-O bond, characteristic of silanols, with the oxygen atom bearing a partial negative charge and the silicon a partial positive charge. The thienyl group, with its sulfur heteroatom, would introduce additional complexity to the electronic landscape compared to a simple triphenylsilanol (B1683266).
Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Diphenyl-2-thienylsilanol
| Atom/Group | Hypothetical NPA Charge (e) |
| Silicon (Si) | +1.5 to +1.8 |
| Oxygen (O) | -1.0 to -1.2 |
| Hydrogen (of OH) | +0.5 to +0.6 |
| Phenyl Rings (net) | -0.2 to -0.4 |
| Thienyl Ring (net) | -0.1 to -0.3 |
Note: This table is illustrative and based on general principles of electronegativity and computational results for similar molecules. Actual values would require specific DFT calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for predicting the reaction mechanisms and characterizing the transition states of chemical transformations involving organosilicon compounds. For diphenyl-2-thienylsilanol, key reactions of interest would include condensation reactions to form siloxanes and reactions involving the cleavage of the Si-C or Si-O bonds.
Theoretical investigations into the amination of aryl halides have demonstrated the utility of computational methods in quantifying the kinetics and thermodynamics of reaction pathways. nih.gov Similar approaches could be applied to model, for instance, the acid- or base-catalyzed condensation of diphenyl-2-thienylsilanol. These calculations would involve locating the transition state structures for the formation of the Si-O-Si linkage and determining the associated activation energy barriers. Such studies on related systems have shown that the presence of electron-withdrawing or -donating groups on the aromatic rings can significantly influence the reaction barriers. nih.gov
Furthermore, computational studies on the dimerization of siloles have shown that the activation barriers for cycloaddition reactions are sensitive to the substituents on the silicon atom. mdpi.com While diphenyl-2-thienylsilanol is not a silole, this highlights the principle that substituents at the silicon center play a crucial role in determining reactivity, a factor that can be quantitatively assessed through computational modeling. Theoretical investigations of hydrogen-bonding interactions and potential excited-state intramolecular proton transfer (ESIPT) could also be undertaken, drawing parallels from studies on other complex organic molecules. nih.govresearchgate.net
Prediction of Spectroscopic Signatures for Structural Analysis
DFT calculations are widely used to predict various spectroscopic signatures, which are invaluable for the structural elucidation of novel compounds. For diphenyl-2-thienylsilanol, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be of particular interest.
¹H and ¹³C NMR Spectra: The chemical shifts in the ¹H and ¹³C NMR spectra could be calculated to aid in the assignment of experimental data. The aromatic regions of both spectra would be complex due to the presence of two phenyl groups and one thienyl group.
²⁹Si NMR Spectrum: The ²⁹Si NMR chemical shift is highly sensitive to the electronic environment around the silicon atom. DFT calculations have been successfully employed to predict ²⁹Si NMR chemical shifts for various silanols and silicate (B1173343) species. researchgate.netscispace.com For diphenyl-2-thienylsilanol, the calculated ²⁹Si chemical shift would be expected to fall within the typical range for silanols, but its precise value would be influenced by the electronic effects of the attached aromatic rings. It has been shown that achieving high accuracy in such calculations may require accounting for solvent effects and relativistic corrections. researchgate.net
Table 2: Predicted Spectroscopic Data for Diphenyl-2-thienylsilanol (Hypothetical)
| Spectroscopy | Predicted Feature | Notes |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.0 ppm), Singlet for OH proton (variable) | Chemical shifts influenced by the anisotropic effects of the aromatic rings. |
| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm) | The ipso-carbons attached to silicon would have distinct chemical shifts. |
| ²⁹Si NMR | Single resonance (δ -80 to -100 ppm) | The exact chemical shift would be sensitive to the electronic nature of the phenyl and thienyl groups. researchgate.netscispace.com |
| IR Spectroscopy | Strong, broad O-H stretch (~3200-3600 cm⁻¹), Si-O stretch (~800-1000 cm⁻¹), Aromatic C-H and C=C stretches | The O-H stretch would be indicative of hydrogen bonding in the solid state or in solution. |
Note: This table is illustrative. The exact values would depend on the specific computational method and basis set used, as well as the experimental conditions.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of the vibrational frequencies can provide a detailed assignment of the experimental IR and Raman spectra. Key vibrational modes would include the O-H stretching and bending frequencies of the silanol group, the Si-O stretching frequency, and the various vibrational modes associated with the phenyl and thienyl rings. Comparing the calculated and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. mdpi.com
Analysis of Substituent Effects (Phenyl, Thienyl) on Silicon Reactivity
The phenyl and thienyl substituents are expected to exert a significant influence on the reactivity of the silicon center in diphenyl-2-thienylsilanol. Computational studies are well-suited to systematically investigate these effects.
The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—can modulate the electrophilicity of the silicon atom. A number of quantum mechanical methods can be used to describe substituent effects in aromatic systems, including the analysis of stabilization energy, charge of the substituent active region, and molecular electrostatic potential. ajpchem.org
A computational approach to understanding these substituent effects would involve calculating various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and electrophilicity index. mdpi.com By comparing these calculated parameters for diphenyl-2-thienylsilanol with those of triphenylsilanol and other relevant analogues, a quantitative assessment of the electronic impact of the thienyl versus phenyl substitution can be achieved. Such analyses have been performed on other systems to understand how substituents modulate the reactivity of an aromatic ring. nih.gov
Future Research Directions and Advanced Methodologies
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of unsymmetrical silanols like diphenyl-2-thienylsilanol presents a challenge in controlling selectivity to avoid the formation of symmetrical disiloxanes or other byproducts. Future research will likely target the development of highly selective, high-yield synthetic pathways.
A promising approach involves the adaptation of Grignard reactions. For instance, a known synthesis for the analogous diphenyl(2-thienyl)phosphine involves the reaction of a Grignard reagent from 2-bromothiophene (B119243) with chlorodiphenylphosphine. rsc.org A similar strategy could be adapted for the silanol (B1196071), where a thienyl Grignard reagent reacts with a diphenyldichlorosilane followed by controlled hydrolysis. Key to enhancing selectivity would be the precise control of reaction conditions such as temperature, solvent, and the rate of addition to minimize side reactions.
Another avenue of exploration is the use of cesium bases, which have proven effective in the one-pot preparation of other unsymmetrical compounds. nih.gov Research could investigate a cesium-mediated coupling of a thienyl nucleophile with a diphenylsilane (B1312307) precursor. The goal of these new routes would be to improve yield, reduce purification steps, and provide a more scalable process for producing diphenyl-2-thienylsilanol.
Table 1: Potential Synthetic Strategies for Diphenyl-2-thienylsilanol
| Method | Precursors | Key Parameters for Selectivity | Potential Advantage |
|---|---|---|---|
| Grignard-based Route | 2-Thienylmagnesium bromide, Diphenyldichlorosilane | Low temperature, slow addition, controlled hydrolysis | Adaptable from known phosphine (B1218219) synthesis rsc.org |
| Cesium-mediated Coupling | 2-Lithiothiophene, Diphenylsilane derivative | Nature of cesium base, solvent (e.g., DMF), use of molecular sieves | High efficiency and one-pot convenience nih.gov |
| Hydrosilylation | Diphenylsilane, 2-Substituted thiophene (B33073) | Catalyst choice (e.g., Rh(I) complexes), reaction time | Atom economy, functional group tolerance rsc.org |
Exploration of New Catalytic Applications Beyond Current Scope
Silanols are recognized for their ability to act as hydrogen-bond donors, making them effective organocatalysts. The specific electronic and steric properties of diphenyl-2-thienylsilanol—the bulky phenyl groups creating a hindered environment and the sulfur-containing thienyl ring potentially influencing electronic properties or acting as a secondary binding site—suggest unique catalytic potential.
Future research should explore its efficacy in reactions where hydrogen bonding is key, such as in activating carbonyls or in stereoselective transformations. Recent studies have highlighted the broad utility of organosilicon compounds as catalysts in polymerization, reduction, and isomerization processes. researchgate.net Diphenyl-2-thienylsilanol could be investigated as a catalyst in these areas. Furthermore, the development of biochemical methods in organosilicon chemistry, including the use of proteins to catalyze transformations at the silicon atom, opens a new frontier where this silanol could serve as a novel substrate or ligand. chemrxiv.org
Integration of Silanol, Diphenyl-2-thienyl- into Complex Molecular Architectures
The silanol functional group is a versatile handle for incorporating silicon-based moieties into larger, more complex structures. nih.gov The Si-OH group can readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. springerprofessional.de
Future work will likely focus on using diphenyl-2-thienylsilanol as a molecular building block. For example, it could be used to:
Functionalize Surfaces: Grafting the silanol onto silica (B1680970) or metal oxide surfaces could create hybrid materials with tailored properties, such as hydrophobicity or specific binding capabilities for sensors. rsc.orgresearchgate.net
Create Porous Materials: By reacting it with multifunctional linkers, it could be integrated into the framework of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the bulky diphenyl and thienyl groups would influence pore size and functionality. researchgate.net
Synthesize Polymers: It could serve as a chain-end modifier or be incorporated into the backbone of polysiloxanes, imparting unique thermal or optical properties derived from its aromatic and heteroaromatic substituents.
Advanced Spectroscopic and Structural Elucidation Techniques (Methodology Focus)
A thorough understanding of the structure and properties of diphenyl-2-thienylsilanol requires the application of advanced analytical methods. While standard techniques like NMR and IR spectroscopy are foundational, future research should employ more sophisticated methodologies.
Nuclear Magnetic Resonance (NMR): Beyond standard ¹H and ¹³C NMR, ²⁹Si NMR is crucial for characterizing silicon compounds. However, ²⁹Si NMR suffers from low sensitivity. A key future direction is the use of hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), which can enhance ²⁹Si NMR signals by thousands of fold. nih.gov This would allow for rapid analysis, quantitative monitoring of reactions, and detection of low-concentration intermediates. nih.gov
Mass Spectrometry (MS): Advanced MS techniques are vital for confirming molecular weight and studying fragmentation pathways. Methods like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) provide ultra-high resolution and mass accuracy, which is essential for unambiguous formula determination. nih.gov
Vibrational Spectroscopy: Attenuated Total Reflectance (ATR)-IR and Total Internal Reflection (TIR)-Raman spectroscopy can provide detailed information about bonding, particularly the Si-OH group and its involvement in hydrogen bonding, as well as the interconversion between silanol and siloxane species. acs.org
Table 2: Predicted Spectroscopic Data for Diphenyl-2-thienylsilanol
| Technique | Functional Group | Predicted Chemical Shift / Frequency | Notes |
|---|---|---|---|
| ¹H NMR | Ar-H (Phenyl, Thienyl) | δ 7.0 - 8.0 ppm | Complex multiplet region. |
| Si-OH | δ 1.5 - 5.0 ppm | Shift is variable, dependent on concentration and solvent due to hydrogen bonding. | |
| ¹³C NMR | Ar-C (Phenyl, Thienyl) | δ 125 - 140 ppm | Multiple signals expected. |
| ²⁹Si NMR | Ph₂(C₄H₃S)Si-OH | δ -30 to -50 ppm | Typical range for arylsilanols. Hyperpolarization techniques are recommended for enhanced signal. nih.gov |
| FT-IR | O-H stretch (free) | ~3690 cm⁻¹ | Sharp peak. |
| O-H stretch (H-bonded) | 3200 - 3400 cm⁻¹ | Broad peak, indicates intermolecular association. acs.org |
Note: The values in this table are predictive and based on data for analogous organosilicon compounds.
Computational Design and Predictive Modeling for New Silanol Reactivities
Computational chemistry is an indispensable tool for predicting the properties and reactivity of new molecules. High-level quantum chemical methods can be used to calculate thermochemical data, such as enthalpies of formation, with high accuracy. nih.govacs.org
Future research should leverage these computational tools to:
Predict Reaction Pathways: Ab initio molecular orbital (MO) calculations and Density Functional Theory (DFT) can be used to model reaction mechanisms, identify transition states, and predict the feasibility of new synthetic routes or catalytic cycles. nih.govtaylorfrancis.com This can guide experimental work, saving time and resources.
Design New Catalysts: By modeling the interaction of diphenyl-2-thienylsilanol with various substrates, researchers can predict its catalytic activity and selectivity. This allows for the in-silico screening of potential applications before undertaking laboratory work.
Simulate Spectroscopic Data: Computational methods can predict NMR and IR spectra, which aids in the interpretation of experimental data and confirms structural assignments. researchgate.net
Model Material Properties: Reactive molecular dynamics simulations can predict how the silanol will behave when grafted onto surfaces or integrated into larger materials, providing insight into the formation and properties of the resulting hybrid materials. researchgate.net
Table 3: Applicable Computational Methods for Studying Diphenyl-2-thienylsilanol
| Method | Application | Predicted Properties |
|---|---|---|
| W1X-1 / W1 | Thermochemistry | Gas-phase enthalpy of formation, entropy, heat capacity. nih.gov |
| DFT (e.g., B3LYP) | Reaction Mechanisms, Spectroscopy | Transition state geometries and energies, reaction barriers, NMR/IR spectra. researchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | Qualitative prediction of reaction pathways and substituent effects. nih.gov |
| ReaxFF (Reactive Force Field) | Molecular Dynamics | Simulation of monolayer formation, condensation reactions on surfaces. researchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the molecular structure of diphenyl-2-thienyl-silanol?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) is critical for confirming the silicon-centered structure and substituent arrangement. For example, ²⁹Si NMR can identify the silanol group (-SiOH) via chemical shifts between -30 to -50 ppm. Infrared (IR) spectroscopy further validates hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and Si-O bonds (~1000–1100 cm⁻¹). Complementary techniques like mass spectrometry (MS) and X-ray crystallography resolve molecular weight and crystallographic details .
Q. How can synthetic routes to diphenyl-2-thienyl-silanol be optimized for yield and purity?
- Methodological Answer: Hydrolysis of chlorosilane precursors (e.g., diphenyl-2-thienyl-chlorosilane) under controlled pH (neutral to slightly acidic) minimizes side reactions. Solvent choice (e.g., tetrahydrofuran or diethyl ether) impacts reaction kinetics and silanol stability. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted thienyl or diphenyl byproducts. Yield optimization requires factorial design experiments to test variables like temperature, solvent polarity, and catalyst presence .
Q. What factors influence the stability of diphenyl-2-thienyl-silanol in aqueous and non-aqueous environments?
- Methodological Answer: Silanols are prone to condensation reactions in polar solvents or under acidic/basic conditions. Stability studies should employ kinetic monitoring (e.g., time-resolved NMR or UV-Vis spectroscopy) to track Si-O-Si oligomer formation. Non-aqueous solvents (e.g., toluene) and inert atmospheres (N₂/Ar) reduce degradation. Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots quantify activation energy for decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of diphenyl-2-thienyl-silanol in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the silanol group’s oxygen may act as a Lewis base in Pd-catalyzed couplings. Solvent effects are modeled using implicit solvation (e.g., PCM). Validation requires experimental comparison of predicted vs. observed reaction rates and byproduct profiles .
Q. What experimental designs resolve contradictions in reported catalytic activity of diphenyl-2-thienyl-silanol in silicone network formation?
- Methodological Answer: Contradictions arise from variations in silanol concentration, curing agents (e.g., tetraethyl orthosilicate), or humidity. A mixed-level factorial design (2³ with center points) isolates dominant factors:
Q. How does the electronic interplay between the 2-thienyl and diphenyl groups affect silanol’s surface adhesion properties?
- Methodological Answer: Ultraviolet Photoelectron Spectroscopy (UPS) measures work function changes when silanol adheres to metal oxides (e.g., SiO₂). The thienyl group’s π-conjugation may enhance electron transfer, while diphenyl groups contribute steric hindrance. Comparative studies with analogs (e.g., diphenyl-silanol vs. diphenyl-2-thienyl-silanol) quantify adhesion energy via atomic force microscopy (AFM) force-distance curves .
Q. What theoretical frameworks explain the anomalous thermal behavior of diphenyl-2-thienyl-silanol in polymer composites?
- Methodological Answer: The Flory-Huggins theory models polymer-silanol interactions, where χ (interaction parameter) is derived from DSC thermograms. Anomalies (e.g., dual glass transitions) suggest phase separation, validated via TEM imaging. Molecular dynamics (MD) simulations (e.g., coarse-grained models) track silanol diffusion rates in polyethylene matrices .
Methodological Guidelines for Research Design
- Theoretical Anchoring: Link experimental variables to organosilicon chemistry principles (e.g., HSAB theory for Si-O bond reactivity) and polymer physics models .
- Data Validation: Triangulate computational predictions (DFT/MD) with spectroscopic (NMR, IR) and mechanical (DSC, AFM) data to mitigate bias .
- Ethical Standards: Adhere to non-commercial use declarations for proprietary reagents (e.g., TCI Chemicals’ licensing requirements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
